molecular formula C14H11BrN2 B6599486 5-bromo-2,9-dimethyl-1,10-phenanthroline CAS No. 851916-54-6

5-bromo-2,9-dimethyl-1,10-phenanthroline

Cat. No.: B6599486
CAS No.: 851916-54-6
M. Wt: 287.15 g/mol
InChI Key: CKTUXBIKBFITJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2,9-dimethyl-1,10-phenanthroline is a chemical compound with the molecular formula C14H11BrN2. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used as a ligand in coordination chemistry. The presence of bromine and methyl groups in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,9-dimethyl-1,10-phenanthroline typically involves the bromination of 2,9-dimethyl-1,10-phenanthroline. One common method includes dissolving 2,9-dimethyl-1,10-phenanthroline in a suitable solvent such as ethanol, followed by the addition of a brominating agent like N-bromosuccinimide (NBS). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,9-dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-2,9-dimethyl-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2,9-dimethyl-1,10-phenanthroline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form stable metal complexes. This makes it a versatile compound in both synthetic and applied chemistry .

Properties

IUPAC Name

5-bromo-2,9-dimethyl-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXBIKBFITJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C(=C(C=C2C=C1)Br)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-2,9-dimethyl-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
5-bromo-2,9-dimethyl-1,10-phenanthroline
Reactant of Route 3
Reactant of Route 3
5-bromo-2,9-dimethyl-1,10-phenanthroline
Reactant of Route 4
Reactant of Route 4
5-bromo-2,9-dimethyl-1,10-phenanthroline
Reactant of Route 5
Reactant of Route 5
5-bromo-2,9-dimethyl-1,10-phenanthroline
Reactant of Route 6
Reactant of Route 6
5-bromo-2,9-dimethyl-1,10-phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.